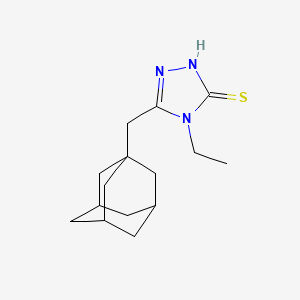

5-(1-Adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound that features a unique structure combining an adamantyl group with a triazole ring. The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s chemical properties and reactivity. The triazole ring, on the other hand, is a five-membered ring containing three nitrogen atoms, which can participate in various chemical reactions.

Wissenschaftliche Forschungsanwendungen

5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and rigidity.

Wirkmechanismus

Target of Action

Adamantane derivatives, which this compound is a part of, are known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization in various chemical and catalytic transformations .

Biochemical Pathways

Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

It is known that the introduction of bulky groups like adamantane into a compound can enhance its solubility and thermal oxidation stability, while reducing the product’s mobility, thus inhibiting its further polymerization .

Result of Action

It is known that adamantane derivatives have been utilized in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Action Environment

It is known that the reactivity and transformation of adamantane derivatives can be influenced by various factors, including the presence of other compounds and the conditions under which the reactions take place .

Biochemische Analyse

Biochemical Properties

5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as dihydrofolate reductase, where it acts as a competitive inhibitor . This interaction is significant because it can modulate the enzyme’s activity, thereby influencing folate metabolism. Additionally, the compound’s interaction with proteins like Bcl-2 has been noted, where it can induce conformational changes leading to apoptosis .

Cellular Effects

The effects of 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving apoptosis. For instance, its interaction with the Nur77/Bcl-2 pathway promotes apoptosis in cancer cells by increasing Nur77 protein levels and facilitating its mitochondrial targeting . Furthermore, this compound can affect gene expression and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.

Molecular Mechanism

At the molecular level, 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol exerts its effects through several mechanisms. It binds to specific enzymes and proteins, altering their activity. For example, its binding to dihydrofolate reductase inhibits the enzyme’s function, thereby affecting folate metabolism . Additionally, the compound’s interaction with Bcl-2 induces a conformational change that promotes apoptosis . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific molecular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on enzymes and proteins over extended periods

Dosage Effects in Animal Models

The effects of 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and apoptosis induction, without significant toxicity . At higher doses, toxic or adverse effects may occur, including disruptions in cellular metabolism and gene expression . These findings underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways, primarily those related to its interactions with enzymes and cofactors. The compound undergoes hydroxylation and other modifications, which can influence its activity and stability . These metabolic processes are essential for understanding the compound’s overall effects and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its mitochondrial targeting in cancer cells is essential for inducing apoptosis through the Nur77/Bcl-2 pathway . These localization mechanisms are vital for the compound’s effectiveness in various biochemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 1-adamantylmethylamine with ethyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization and formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Substitution: The adamantyl group can participate in substitution reactions, where the hydrogen atoms on the bridgehead carbons are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.

Major Products Formed

Oxidation: Disulfide or sulfonic acid derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Halogenated adamantyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-adamantylmethylamine: A precursor in the synthesis of the target compound.

4-ethyl-1,2,4-triazole: A simpler triazole derivative without the adamantyl group.

Adamantane: The parent hydrocarbon of the adamantyl group.

Uniqueness

5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of the bulky adamantyl group and the reactive triazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

5-(1-Adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound characterized by its unique structure, integrating an adamantyl group with a triazole ring. This combination endows the compound with significant biological activity, particularly in the fields of cancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is C₁₅H₂₃N₃S, and its CAS number is 861434-34-6. The compound features a rigid adamantyl moiety, which contributes to its stability and reactivity, alongside a triazole ring that is known for its versatile chemical behavior.

Enzyme Inhibition

This compound has been identified as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism. By inhibiting DHFR, the compound disrupts nucleotide synthesis, which is vital for cell proliferation. This mechanism is particularly relevant in cancer therapy, where rapid cell division is a hallmark of tumor growth .

Induction of Apoptosis

Research indicates that 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol influences apoptosis through modulation of the Nur77/Bcl-2 pathway. It enhances the levels of Nur77 protein and promotes its translocation to mitochondria, facilitating apoptotic processes in cancer cells.

Biological Activity Against Cancer

Numerous studies have explored the cytotoxic effects of this compound on various cancer cell lines:

| Cancer Cell Line | EC50 (µM) | Effect |

|---|---|---|

| Melanoma (IGR39) | 9.7 ± 1.6 | High selectivity |

| Triple-negative breast (MDA-MB-231) | 22.3 ± 2.5 | Moderate sensitivity |

| Pancreatic carcinoma (Panc-1) | 26.2 ± 1.0 | Lower sensitivity |

These findings suggest that the compound exhibits selective cytotoxicity towards melanoma cells compared to other types of cancer cells .

Case Studies and Research Findings

In a series of experiments conducted on synthesized derivatives of triazole-thiol compounds, it was found that those bearing specific substitutions at the C5 position demonstrated enhanced anticancer activity. For instance, compounds with hydrazone moieties showed promising results in inhibiting cancer cell migration and proliferation .

Comparative Studies

In comparative studies involving similar compounds, 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol was noted for its superior activity against certain cancer types when compared to simpler triazole derivatives lacking the adamantyl group. The bulky adamantyl structure appears to play a critical role in enhancing biological interactions and specificity .

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits antimicrobial activity. Preliminary screenings against various bacterial strains indicated moderate effectiveness, suggesting potential applications in treating infections alongside its anticancer properties .

Eigenschaften

IUPAC Name |

3-(1-adamantylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3S/c1-2-18-13(16-17-14(18)19)9-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,2-9H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZHMRZVESCXHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.